molecular formula C21H20N4O5S B069344 4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione CAS No. 169038-55-5

4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione

カタログ番号 B069344
CAS番号: 169038-55-5
分子量: 440.5 g/mol
InChIキー: CVNVGJRRVSMSKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione, commonly known as MIQ, is a small molecule inhibitor of several protein kinases. MIQ has been found to have potential therapeutic applications in the treatment of various types of cancer, including breast, lung, and prostate cancer.

作用機序

MIQ inhibits the activity of several protein kinases, including Aurora A, B, and C, by binding to their ATP-binding sites. This leads to the disruption of cell division and proliferation, ultimately resulting in the death of cancer cells. MIQ has also been found to induce cell cycle arrest and apoptosis in cancer cells, further contributing to its anti-cancer effects.

生化学的および生理学的効果

MIQ has been found to have several biochemical and physiological effects. In addition to its anti-cancer effects, MIQ has been found to inhibit the growth of bacteria and fungi. It has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

実験室実験の利点と制限

MIQ has several advantages for lab experiments, including its high potency and specificity for protein kinases. However, MIQ also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

将来の方向性

There are several future directions for research on MIQ. One potential direction is the development of MIQ derivatives with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of MIQ in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Additionally, the potential use of MIQ in the treatment of other diseases, such as inflammatory and infectious diseases, should be further explored.

合成法

MIQ can be synthesized through a multi-step process involving the condensation of 2-aminobenzoic acid, 4-methoxyphenylacetic acid, and 4-methylpiperazine. The final product is obtained through a series of purification steps, including crystallization and column chromatography.

科学的研究の応用

MIQ has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit several protein kinases, including Aurora A, B, and C, which are involved in cell division and proliferation. MIQ has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

特性

CAS番号

169038-55-5

製品名

4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione

分子式

C21H20N4O5S

分子量

440.5 g/mol

IUPAC名

4-methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione

InChI

InChI=1S/C21H20N4O5S/c1-23-8-10-24(11-9-23)31(28,29)13-6-7-16-15(12-13)19(26)20-22-18-14(21(27)25(16)20)4-3-5-17(18)30-2/h3-7,12H,8-11H2,1-2H3

InChIキー

CVNVGJRRVSMSKY-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N4C(=NC5=C(C4=O)C=CC=C5OC)C3=O

正規SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N4C(=NC5=C(C4=O)C=CC=C5OC)C3=O

同義語

Piperazine, 1-[(6,12-dihydro-4-methoxy-6,12-dioxoindolo[2,1-b]quinazolin-8-yl)sulfonyl]-4-methyl- (9CI)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。